2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-28-17-9-5-3-7-14(17)23-18(26)12-30-21-24-15-10-11-29-19(15)20(27)25(21)16-8-4-2-6-13(16)22/h2-11H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPAAMDKMQHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to detail its biological activity based on diverse sources of information.
- Molecular Formula : C25H18FN3O3S2
- Molecular Weight : 491.557 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and disrupt cellular processes. The thieno[3,2-d]pyrimidine core is known for its interaction with various biological targets, including kinases and other proteins involved in cell signaling pathways.
Anticancer Activity
-
Inhibition of Tumor Growth : Studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit the proliferation of various cancer types, including breast and lung cancers.
- Case Study : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Mechanistic Insights : The compound appears to modulate pathways associated with cell cycle regulation and apoptosis. Specifically, it may activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
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Broad-Spectrum Efficacy : Preliminary evaluations suggest that this compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations.
- Synergistic Effects : When combined with conventional antibiotics, it exhibited synergistic effects, enhancing the efficacy of existing treatments against resistant strains.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
